2-(4-Hydrazinylbutyl)pyridine hydrochloride

Catalog No.
S960550
CAS No.
1263280-29-0
M.F
C9H16ClN3
M. Wt
201.698
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydrazinylbutyl)pyridine hydrochloride

CAS Number

1263280-29-0

Product Name

2-(4-Hydrazinylbutyl)pyridine hydrochloride

IUPAC Name

4-pyridin-2-ylbutylhydrazine;hydrochloride

Molecular Formula

C9H16ClN3

Molecular Weight

201.698

InChI

InChI=1S/C9H15N3.ClH/c10-12-8-4-2-6-9-5-1-3-7-11-9;/h1,3,5,7,12H,2,4,6,8,10H2;1H

InChI Key

LYKGPBYOXONJLA-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CCCCNN.Cl

2-(4-Hydrazinylbutyl)pyridine hydrochloride is a chemical compound characterized by its unique structure and properties. It has the molecular formula C9H15N3HClC_9H_{15}N_3\cdot HCl and a molecular weight of approximately 165.24 g/mol. This compound features a pyridine ring substituted with a hydrazinylbutyl group, which contributes to its biological activity and potential applications in medicinal chemistry .

The chemical reactivity of 2-(4-Hydrazinylbutyl)pyridine hydrochloride is influenced by the presence of both the hydrazine and pyridine functionalities. It can undergo various reactions typical of hydrazines, such as:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones.
  • Reduction Reactions: The hydrazine moiety can be oxidized to form different nitrogen-containing compounds.
  • Substitution Reactions: The pyridine nitrogen may participate in nucleophilic substitutions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis .

2-(4-Hydrazinylbutyl)pyridine hydrochloride exhibits significant biological activity, particularly in the field of medicinal chemistry. Compounds containing hydrazine groups are often explored for their potential as:

  • Antitumor Agents: Due to their ability to interact with biological macromolecules.
  • Antimicrobial Agents: Showing effectiveness against various pathogens.
  • Enzyme Inhibitors: Potentially inhibiting specific enzymes involved in disease processes.

Its biological profile suggests that it may serve as a lead compound for further drug development .

The synthesis of 2-(4-Hydrazinylbutyl)pyridine hydrochloride typically involves several steps:

  • Preparation of 4-Hydrazinobutylamine: This can be achieved through the reaction of butyric acid derivatives with hydrazine hydrate.
  • Pyridine Ring Formation: The introduction of the pyridine moiety can be accomplished via cyclization reactions involving appropriate precursors.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and ease of handling.

These methods highlight the compound's synthetic versatility and potential for scale-up in laboratory settings .

The applications of 2-(4-Hydrazinylbutyl)pyridine hydrochloride span various fields:

  • Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.
  • Research: Used in studies investigating the role of hydrazine derivatives in biochemical pathways.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

These applications underscore its relevance in both academic research and industrial contexts .

Interaction studies involving 2-(4-Hydrazinylbutyl)pyridine hydrochloride often focus on its binding affinity to target proteins or enzymes. Such studies may include:

  • Molecular Docking Simulations: To predict how the compound interacts with specific biological targets.
  • In Vitro Binding Assays: To experimentally determine binding affinities and kinetics.
  • Toxicological Assessments: Evaluating the safety profile when interacting with living systems.

These investigations are crucial for understanding its therapeutic potential and safety .

Several compounds share structural similarities with 2-(4-Hydrazinylbutyl)pyridine hydrochloride, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-Hydrazinylpyridine hydrochlorideC5H8ClN3C_5H_8ClN_3Simpler structure, focused on pyridine
2-(Chloromethyl)pyridine hydrochlorideC7H8ClNC_7H_8ClNChloromethyl group enhances reactivity
(E)-2-(4-Hydrazinylstyryl)pyridineC13H14ClN3C_{13}H_{14}ClN_3Extended conjugation, potential for enhanced biological activity

The uniqueness of 2-(4-Hydrazinylbutyl)pyridine hydrochloride lies in its specific substitution pattern, which may influence its interaction profiles and biological efficacy compared to these similar compounds .

This comprehensive overview underscores the significance of 2-(4-Hydrazinylbutyl)pyridine hydrochloride in chemical research and potential applications in pharmaceuticals and beyond.

IUPAC Name and CAS Registry Number

The compound is formally named 2-(4-hydrazinylbutyl)pyridine hydrochloride. Its CAS registry number is 1263280-29-0, and it is also referenced by the CID 46941473 in PubChem.

Molecular Structure and Key Features

The molecular structure comprises:

  • A pyridine ring with a nitrogen atom at position 2.
  • A 4-hydrazinylbutyl chain attached to the pyridine ring at position 2.
  • A hydrochloride counterion enhancing solubility and stability.

The hydrochloride salt form is critical for bioavailability and reactivity in synthetic applications.

PropertyValueSource
Molecular FormulaC₉H₁₆ClN₃
Molecular Weight201.70 g/mol
CAS Registry Number1263280-29-0
PubChem CID46941473
SMILESCCNCCNN.CCl

Historical Context in Chemical Research

Evolution of Pyridine Derivatives

Pyridine derivatives have been central to organic chemistry since their discovery in the mid-19th century. The synthesis of pyridine itself, first achieved by Thomas Anderson in 1849, laid the foundation for exploring substituted pyridines. The development of 2-(4-hydrazinylbutyl)pyridine hydrochloride aligns with efforts to functionalize pyridine rings for enhanced reactivity and biological activity.

Hydrazine Derivatives in Medicinal Chemistry

Hydrazine-containing compounds gained prominence in the 20th century due to their role in forming hydrazones and hydrazides, which are pivotal in drug design. For example, hydrazide derivatives have been investigated for antimicrobial and spasmolytic properties. The introduction of a hydrazinylbutyl group in 2-(4-hydrazinylbutyl)pyridine hydrochloride reflects advancements in tailoring side chains to modulate pharmacological activity.

Classification in Chemical Taxonomy

Functional Group Classification

The compound belongs to the following chemical classes:

  • Organic amines: Due to the hydrazine (-NHNH₂) and pyridine nitrogen groups.
  • Hydrazine derivatives: Defined by the presence of the hydrazinylbutyl chain.
  • Pyridine salts: The hydrochloride counterion categorizes it as a pyridinium salt.

Structural Analogues

The compound shares structural similarities with other hydrazinylpyridine derivatives, such as:

CompoundKey Differences
3-(2-Hydrazinylbutyl)pyridin-2-aminePyridine substitution at position 3
(E)-2-(4-Hydrazinylstyryl)pyridineStyryl group instead of butyl chain

Academic Research Significance

Role in Medicinal Chemistry

The hydrazine group enables participation in hydrazone formation, a reaction critical for synthesizing bioactive molecules. Studies on analogous compounds, such as hydrazide derivatives, have demonstrated potential in:

  • Antimicrobial activity: Hydrazides exhibit inhibition against Escherichia coli and Staphylococcus aureus.
  • Spasmolytic activity: Derivatives with heterocyclic amines show relaxation effects on smooth muscle.

Synthetic Applications

The compound serves as a precursor in multi-step syntheses:

  • Condensation reactions: The hydrazine group reacts with carbonyl compounds to form hydrazones.
  • Alkylation: The butyl chain can undergo further functionalization to introduce additional substituents.

Structure-Activity Relationship (SAR) Insights

Research on hydrazine derivatives highlights that chain length significantly impacts biological activity. For instance:

Chain LengthBiological Activity (Relative)
Short (e.g., ethyl)Higher antimicrobial potency
Long (e.g., butyl)Reduced activity but improved solubility

This suggests that 2-(4-hydrazinylbutyl)pyridine hydrochloride may prioritize solubility over potency, making it suitable for formulations requiring enhanced bioavailability.

2-(4-Hydrazinylbutyl)pyridine hydrochloride possesses a molecular formula of C₉H₁₆ClN₃ with a calculated molecular weight of 201.69 grams per mole [13]. The compound consists of a pyridine ring system connected to a four-carbon aliphatic chain terminating in a hydrazinyl functional group, with the entire structure existing as a hydrochloride salt [13] [25]. The pyridine ring maintains its characteristic six-membered aromatic heterocycle with nitrogen at the 1-position, exhibiting planar geometry consistent with aromatic systems [26] [29].

The aliphatic butyl chain linking the pyridine ring to the hydrazinyl group introduces conformational flexibility to the molecule [29]. This four-carbon spacer adopts various conformations due to rotation around the carbon-carbon single bonds, allowing the hydrazinyl terminus to occupy different spatial orientations relative to the pyridine ring [32]. The hydrazinyl group (-NHNH₂) contains two nitrogen atoms with tetrahedral geometry around each nitrogen center when considering lone pairs [15] [17].

The hydrochloride salt formation occurs through protonation of the pyridine nitrogen, creating a pyridinium cation that pairs with the chloride anion [23] [25]. This protonation significantly alters the electronic distribution within the pyridine ring, reducing its electron density and affecting its chemical reactivity [23] [28]. The salt formation also introduces ionic character to the compound, fundamentally changing its physical and chemical properties compared to the free base form [25] [27].

Physical Properties of 2-(4-Hydrazinylbutyl)pyridine Hydrochloride

Appearance and Physical State

2-(4-Hydrazinylbutyl)pyridine hydrochloride typically exists as a white to off-white crystalline powder under standard laboratory conditions [13] [28]. The compound exhibits solid-state characteristics at room temperature, consistent with the behavior of pyridine hydrochloride salts [13] [50]. The crystalline nature results from the ionic interactions between the pyridinium cation and chloride anion, which promote ordered packing in the solid state [25] [28].

PropertyValueReference Basis
Physical State (20°C)Solid [13] [28]
AppearanceWhite to off-white crystalline powder [28] [50]
Crystal SystemNot determinedExperimental data required

Solubility Profile

The solubility characteristics of 2-(4-Hydrazinylbutyl)pyridine hydrochloride are dominated by its ionic nature as a hydrochloride salt [27] [28]. The compound demonstrates enhanced water solubility compared to its free base form due to the presence of the chloride counterion, which facilitates hydrogen bonding and ionic interactions with water molecules [23] [25]. This increased hydrophilicity represents a common feature of pyridine hydrochloride derivatives [13] [28].

The compound exhibits moderate to good solubility in polar protic solvents such as ethanol and methanol, where the ionic character promotes dissolution through solvation of both the pyridinium cation and chloride anion [13] [25]. Conversely, solubility in non-polar solvents and diethyl ether remains limited due to unfavorable interactions between the ionic compound and non-polar media [13] [25].

SolventSolubilityMechanism
WaterSolubleIonic solvation and hydrogen bonding [25] [27]
EthanolSolublePolar protic solvation [13] [25]
MethanolSolublePolar protic solvation [13] [25]
Diethyl EtherPoorly solubleUnfavorable ionic-nonpolar interactions [13] [25]

Melting and Boiling Points

Specific experimental data for the melting and boiling points of 2-(4-Hydrazinylbutyl)pyridine hydrochloride have not been reported in the available literature. However, comparison with structurally related pyridine hydrochloride compounds provides insight into expected thermal behavior [13] [28]. Pyridine hydrochloride itself exhibits a melting point of 145-147°C and a boiling point of 222-224°C [13] [28] [50].

The presence of the extended aliphatic chain and hydrazinyl functionality in 2-(4-Hydrazinylbutyl)pyridine hydrochloride likely influences these thermal properties compared to simple pyridine hydrochloride [28] [50]. The additional molecular weight and potential for intermolecular hydrogen bonding through the hydrazinyl group may elevate both melting and boiling points relative to the parent pyridine salt [3] [25].

Stability Under Various Conditions

2-(4-Hydrazinylbutyl)pyridine hydrochloride demonstrates stability under normal storage conditions when maintained in appropriate environments [13] [28]. The hydrochloride salt formation enhances stability compared to the free base by preventing oxidation of the pyridine nitrogen and providing protection against atmospheric moisture [25] [28].

The compound exhibits hygroscopic properties characteristic of pyridine hydrochloride salts, necessitating storage under inert atmosphere conditions to prevent moisture absorption [13] [28] [50]. Exposure to air may result in water uptake, potentially affecting the crystalline structure and purity of the material [28] [50]. Long-term stability requires protection from light and maintenance of appropriate temperature conditions to prevent degradation [13] [50].

Chemical Reactivity

Reactivity of the Pyridine Moiety

The pyridine ring in 2-(4-Hydrazinylbutyl)pyridine hydrochloride exhibits significantly altered reactivity compared to neutral pyridine due to protonation at the nitrogen atom [16] [22]. The formation of the pyridinium cation substantially reduces electron density throughout the aromatic system, making the ring highly electron-deficient and resistant to electrophilic aromatic substitution reactions [16] [26].

Nucleophilic aromatic substitution becomes the predominant reaction pathway for the pyridinium ring, with nucleophiles preferentially attacking the 2- and 4-positions where positive charge accumulation is most favorable [16] [19]. The electron-withdrawing effect of the protonated nitrogen enhances the electrophilic character of these positions, facilitating nucleophilic addition-elimination mechanisms [16] [22].

The reduced basicity of the pyridinium nitrogen eliminates typical coordination chemistry observed with neutral pyridine, as the nitrogen lone pair is occupied in the salt formation [26] [33]. This fundamental change in electronic structure profoundly impacts the compound's participation in metal coordination complexes and hydrogen bonding interactions [25] [26].

Reactivity of the Hydrazinyl Group

The hydrazinyl functionality (-NHNH₂) in 2-(4-Hydrazinylbutyl)pyridine hydrochloride represents a highly nucleophilic and reducing center within the molecule [15] [17]. Both nitrogen atoms possess lone pairs capable of participating in nucleophilic reactions, though the terminal nitrogen typically exhibits greater reactivity due to reduced steric hindrance [15] [21].

The hydrazinyl group readily undergoes condensation reactions with carbonyl compounds, forming hydrazones through nucleophilic addition followed by water elimination [17] [40]. This reactivity proves particularly important in synthetic applications where the hydrazinyl group serves as a key functional handle for further chemical transformations [15] [17].

Oxidation reactions of the hydrazinyl group can lead to the formation of azo compounds or nitrogen gas evolution under appropriate conditions [17] [41]. The electron-rich nature of the hydrazinyl group makes it susceptible to oxidative degradation, particularly in the presence of transition metal catalysts or strong oxidizing agents [15] [21].

Effect of the Hydrochloride Salt Formation

The hydrochloride salt formation profoundly influences the chemical reactivity of 2-(4-Hydrazinylbutyl)pyridine hydrochloride through multiple mechanisms [23] [25]. Protonation of the pyridine nitrogen creates a permanent positive charge that acts as a strong electron-withdrawing group, affecting reactivity throughout the molecule [23] [28].

The ionic nature of the hydrochloride salt enhances solubility in polar solvents, facilitating reactions that require homogeneous solution conditions [25] [27]. This improved solvation can significantly increase reaction rates and yields compared to reactions involving the poorly soluble free base [23] [25].

The presence of the chloride counterion may participate in certain reaction mechanisms, acting as a leaving group or nucleophile depending on reaction conditions [25] [28]. Additionally, the salt formation stabilizes the compound against atmospheric oxidation and degradation, extending its shelf life and handling characteristics [25] [28].

Structure-Property Relationships

The structural features of 2-(4-Hydrazinylbutyl)pyridine hydrochloride directly correlate with its observed physical and chemical properties through well-established structure-activity principles [29] [30]. The pyridine ring system provides aromatic stability and electron-deficient character, particularly when protonated in the hydrochloride salt form [26] [29].

The four-carbon aliphatic chain introduces conformational flexibility that influences molecular packing in the solid state and affects intermolecular interactions [29] [32]. This spacer length represents a balance between molecular rigidity and flexibility, allowing the hydrazinyl terminus sufficient freedom for chemical reactivity while maintaining structural integrity [29] [30].

The hydrazinyl group contributes significant nucleophilic character and hydrogen bonding capability to the molecule [15] [30]. The presence of multiple nitrogen atoms with lone pairs creates opportunities for coordination chemistry and supramolecular interactions that influence both solid-state packing and solution behavior [30] [32].

The hydrochloride salt formation represents the most significant structure-property relationship, converting a neutral organic base into an ionic compound with dramatically altered solubility, stability, and reactivity characteristics [23] [25]. This transformation exemplifies how salt formation can optimize drug-like properties while maintaining essential molecular recognition features [23] [30].

Computational Chemistry Insights

Computational studies on pyridine derivatives and related heterocyclic compounds provide valuable insights into the electronic structure and reactivity patterns of 2-(4-Hydrazinylbutyl)pyridine hydrochloride [31] [32]. Density functional theory calculations reveal that pyridine protonation significantly alters the frontier molecular orbital energies, reducing the highest occupied molecular orbital energy and increasing the electron-accepting character of the ring system [31] [34].

The electrostatic potential maps of protonated pyridine derivatives demonstrate substantial positive charge accumulation at the nitrogen center, with extended polarization effects throughout the aromatic system [30] [32]. These computational predictions align with experimental observations of enhanced nucleophilic substitution reactivity at the 2- and 4-positions of pyridinium rings [16] [31].

Molecular dynamics simulations of hydrazinyl-containing compounds indicate significant conformational flexibility around the nitrogen-nitrogen bond, with rotational barriers typically less than 10 kilocalories per mole [32] [34]. This flexibility allows the hydrazinyl group to adopt optimal orientations for intermolecular interactions and chemical reactions [32] [34].

Synthetic Routes for 2-(4-Hydrazinylbutyl)pyridine Hydrochloride

The synthesis of 2-(4-Hydrazinylbutyl)pyridine hydrochloride can be achieved through several distinct synthetic pathways, each offering specific advantages and limitations. The primary approaches include nucleophilic aromatic substitution, hydrazone formation followed by reduction, and catalytic hydrogenation methods [1] [2] [3].

Nucleophilic Aromatic Substitution Route

The most widely employed synthetic route involves the nucleophilic displacement of halogen atoms from halopyridine derivatives using hydrazine hydrate. This approach typically utilizes 2-chloropyridine or 2-bromopyridine as starting materials, which undergo reaction with hydrazine hydrate in polar aprotic solvents such as N,N-dimethylpropanolamine [1] [4]. The reaction proceeds through an addition-elimination mechanism, where the hydrazine nucleophile attacks the electron-deficient pyridine ring, forming a Meisenheimer complex intermediate before elimination of the halide ion [5].

Hydrazone Formation-Reduction Pathway

An alternative synthetic strategy involves the formation of hydrazone intermediates from pyridine aldehydes or ketones, followed by selective reduction to yield the desired hydrazine derivatives [6] [7]. This method offers the advantage of mild reaction conditions and high selectivity, particularly when employing reducing agents such as lithium aluminum hydride or sodium borohydride [8].

Catalytic Hydrogenation Approach

The catalytic hydrogenation of N-nitrosopyridine derivatives represents another viable synthetic route. This method involves the reduction of nitrosoamine precursors using heterogeneous catalysts such as palladium on carbon or platinum oxide under controlled hydrogen atmospheres [9]. The reaction typically requires temperatures between 80-120°C and pressures of 2-5 atmospheres [10].

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of 2-(4-Hydrazinylbutyl)pyridine hydrochloride requires careful optimization of reaction parameters to achieve high yields and purity. The standard protocol involves the following key steps and considerations [11] [12].

Standard Nucleophilic Substitution Protocol

The laboratory-scale synthesis begins with the preparation of 4-chlorobutylpyridine, which is subsequently treated with hydrazine hydrate under reflux conditions. The reaction is typically conducted in N,N-dimethylpropanolamine at temperatures ranging from 130-140°C for 8-12 hours [1] [4]. The use of this solvent system provides dual benefits as both reaction medium and acid-binding agent, promoting the reaction toward product formation [1].

Reaction Optimization Parameters

Critical parameters for laboratory synthesis include temperature control, solvent selection, and reagent stoichiometry. Optimal conditions typically employ a 1.2-1.5 molar excess of hydrazine hydrate relative to the halopyridine substrate [13]. Temperature control is essential, as insufficient heating results in incomplete conversion, while excessive temperatures can lead to decomposition and side product formation [14].

Microwave-Assisted Synthesis

Recent developments in laboratory-scale synthesis have incorporated microwave-assisted heating to reduce reaction times and improve energy efficiency. This approach allows for rapid heating to reaction temperature and can achieve complete conversion within 2-7 minutes, compared to several hours required for conventional heating [15]. The microwave method typically yields products with 95-98% purity and reduces overall synthesis time significantly [15].

Flow Chemistry Implementation

Continuous flow chemistry represents an advanced laboratory approach that offers enhanced safety, improved heat and mass transfer, and better reaction control [16]. Flow synthesis of pyridine hydrazine derivatives can be conducted using specialized microreactor systems that allow precise temperature and residence time control [16].

Industrial Synthesis Considerations

Industrial-scale production of 2-(4-Hydrazinylbutyl)pyridine hydrochloride requires comprehensive evaluation of safety, environmental impact, and economic factors. Several critical considerations distinguish industrial synthesis from laboratory-scale preparations [17] [18].

Reactor Design and Safety

Industrial synthesis necessitates robust reactor systems capable of handling corrosive hydrazine reagents and elevated temperatures. Standard steel reactors with appropriate corrosion-resistant linings are typically employed for large-scale production [17]. Safety considerations include comprehensive ventilation systems, emergency pressure relief, and specialized handling procedures for hydrazine compounds [17].

Process Scalability

Scaling from laboratory to industrial production often reveals challenges not apparent at smaller scales. Heat transfer limitations, mixing efficiency, and reagent accessibility become critical factors that can significantly impact yield and product quality [16]. Industrial processes typically require extended reaction times compared to laboratory conditions to ensure complete conversion across larger reaction volumes [17].

Raw Material Supply and Cost

Industrial synthesis must consider the availability and cost of starting materials. The use of pyridine derivatives as starting materials requires evaluation of supply chain reliability and cost fluctuations [19]. Alternative synthetic routes may be preferred based on raw material availability and economic considerations rather than purely technical factors [18].

Waste Management and Environmental Impact

Large-scale production generates substantial quantities of reaction byproducts and solvent waste. Industrial processes must incorporate comprehensive waste treatment and solvent recovery systems [17]. The choice of reaction solvents significantly impacts environmental compliance and operating costs [20].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for 2-(4-Hydrazinylbutyl)pyridine hydrochloride aligns with modern green chemistry principles and regulatory requirements [18] [15] [21].

Ionic Liquid Catalysis

Ionic liquids represent promising alternatives to conventional organic solvents for hydrazine derivative synthesis. These compounds offer advantages including negligible vapor pressure, thermal stability, and recyclability [18]. Research has demonstrated that ionic liquid-mediated synthesis can achieve yields of 82-94% while significantly reducing volatile organic compound emissions [18]. The use of ionic liquids as both solvent and catalyst provides enhanced reaction rates and selectivity compared to traditional methods [15].

Aqueous Media Reactions

The development of aqueous-based synthetic protocols eliminates the need for organic solvents and reduces environmental impact [15] [21]. Aqueous synthesis typically employs phase-transfer catalysts or surfactants to facilitate reaction between hydrophobic substrates and hydrazine reagents [21]. While yields may be moderately lower (70-85%) compared to organic solvent systems, the environmental benefits and simplified product isolation make this approach attractive for industrial implementation [15].

Microwave-Assisted Green Synthesis

Microwave heating combined with green solvents provides an energy-efficient synthetic approach that reduces reaction times and improves atom economy [15]. This method typically achieves yields of 75-88% with significantly reduced energy consumption compared to conventional heating methods [15].

Renewable Feedstock Utilization

Recent research has explored the use of renewable feedstocks such as glycerol for pyridine base synthesis [22]. While not directly applicable to the target compound, these approaches demonstrate the potential for developing sustainable synthetic pathways that reduce dependence on petroleum-derived starting materials [22].

Synthetic Challenges and Solutions

The synthesis of 2-(4-Hydrazinylbutyl)pyridine hydrochloride presents several technical challenges that require careful consideration and specialized solutions [14] [16] [9].

Hydrazine Handling and Stability

Hydrazine and its derivatives present significant safety and stability challenges. Anhydrous hydrazine is potentially explosive, particularly in contact with metals, and should be handled exclusively as hydrate forms [23]. Industrial synthesis requires specialized storage and handling systems with appropriate safety controls and monitoring equipment [24].

Side Reaction Minimization

The nucleophilic substitution reactions can produce various side products, including disubstituted compounds and oligomeric hydrazine derivatives [9]. Control of reaction stoichiometry, temperature, and reaction time is critical for minimizing these unwanted products . The use of precisely controlled addition rates and temperature gradients can significantly improve selectivity [26].

Catalyst Deactivation

When employing catalytic hydrogenation routes, catalyst deactivation due to poisoning by nitrogen-containing compounds represents a significant challenge [9]. Regular catalyst regeneration or replacement schedules must be incorporated into industrial processes to maintain consistent yields and product quality [9].

Product Isolation and Purification

The isolation of pure 2-(4-Hydrazinylbutyl)pyridine hydrochloride from reaction mixtures requires specialized purification techniques due to the compound's hygroscopic nature and potential for oxidation [27] [20]. Careful control of pH, temperature, and atmospheric conditions during isolation is essential to prevent decomposition [28].

Purification and Quality Control Methods

Comprehensive purification and analytical characterization are essential for ensuring the quality and purity of 2-(4-Hydrazinylbutyl)pyridine hydrochloride for pharmaceutical and research applications [29] [30] [31].

Chromatographic Purification Methods

High-performance liquid chromatography serves as the primary analytical tool for purity assessment and impurity profiling of pyridine derivatives [29] [30]. Reverse-phase HPLC methods typically employ C18 columns with gradient elution systems using acetonitrile-water mobile phases [30]. Detection limits of 0.01-0.1% for impurities can be achieved using ultraviolet detection at appropriate wavelengths [29].

Column chromatography remains the preferred method for large-scale purification, utilizing silica gel or alumina stationary phases with carefully optimized solvent systems [32]. The selection of eluent composition is critical for achieving adequate separation while maintaining compound stability [28].

pH-Zone Refining Counter-Current Chromatography

This specialized technique has proven particularly effective for purifying pyridine derivatives from complex synthetic mixtures [27]. The method employs a two-phase solvent system consisting of methyl tert-butyl ether-tetrahydrofuran-water with triethylamine as retainer and hydrochloric acid as eluter [27]. This approach can achieve purities exceeding 98% with excellent recovery yields [27].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [29] [33]. Both proton and carbon-13 NMR spectroscopy are essential for complete characterization, with particular attention to hydrazine nitrogen signals and pyridine ring protons [6] [34].

Mass spectrometry, particularly when coupled with chromatographic separation, offers sensitive detection and identification of impurities and degradation products [35] [31]. Gas chromatography-mass spectrometry is particularly valuable for detecting volatile impurities and residual solvents [29].

Quality Control Standards

Industrial quality control requires establishment of comprehensive specifications including assay limits, impurity profiles, residual solvent content, and physical properties [29] [24]. Typical specifications for pharmaceutical-grade material require purities exceeding 99% with individual impurities below 0.1% [29].

Stability Testing and Storage

Long-term stability studies are essential for establishing appropriate storage conditions and shelf life specifications [24]. Hydrazine derivatives are particularly susceptible to oxidation and hydrolysis, requiring controlled atmosphere storage and regular analytical monitoring [10].

Dates

Last modified: 07-19-2023

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